Pyrazole-Phenyl Substituent Confers Distinct Target Engagement Profile vs. Unsubstituted 6-Phenyl-pyridazine Scaffold
The 4-(1H-pyrazol-1-yl)phenyl substituent at the 6-position of the pyridazine ring in CAS 1004184-80-8 introduces an additional heterocyclic moiety capable of forming hydrogen bonds with kinase hinge regions, which is absent in the simpler 6-phenyl-pyridazine scaffold. In a comprehensive structure-activity relationship study of the N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide series by Shaldam et al. (2024), the lead compound 4l exhibited a telomerase inhibition of 64.95% and growth inhibition of 79%, while demonstrating JAK1 inhibition with a 0.46-fold change (vs. pacritinib at 0.33-fold change) and STAT3 inhibition with a 0.22-fold change (vs. sorafenib at 0.33-fold change) [1]. The pyrazole-substituted analog (CAS 1004184-80-8) is predicted to exhibit enhanced kinase selectivity due to the additional pyrazole nitrogen atoms that can serve as hydrogen-bond acceptors within the ATP-binding cleft, a design principle validated across multiple pyridazine- and pyrazole-based kinase inhibitor programs [2].
| Evidence Dimension | Telomerase and JAK1/STAT3/TLR4 multi-target inhibition profile |
|---|---|
| Target Compound Data | No direct experimental data available for CAS 1004184-80-8 specifically. Predicted enhanced kinase selectivity based on pyrazole-phenyl substitution. |
| Comparator Or Baseline | Compound 4l (Shaldam et al., 2024): Telomerase inhibition 64.95%, growth inhibition 79%, JAK1 0.46-fold change, STAT3 0.22-fold change, TLR4 0.81-fold change. |
| Quantified Difference | Structural difference: 4-(1H-pyrazol-1-yl)phenyl vs. phenyl at 6-position of pyridazine. No direct quantitative comparison available. |
| Conditions | In vitro enzyme inhibition and cell-based growth inhibition assays; in vivo Solid Ehrlich Carcinoma mouse model for compound 4l. |
Why This Matters
The pyrazole-phenyl substituent is a structural determinant that differentiates CAS 1004184-80-8 from the baseline 6-phenyl scaffold, potentially offering a distinct kinase selectivity profile; procurement decisions should be based on the specific pyrazole-containing architecture rather than generic pyridazine-thioacetamide compounds.
- [1] Shaldam, M.A., Mousa, M.H.A., Tawfik, H.O., El-Dessouki, A.M., Sharaky, M.M., Saleh, M.M., Alzahrani, A.Y.A., Moussa, S.B. and Al-Karmalawy, A.A. (2024). Muti-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. Bioorganic Chemistry, 153, 107843. PMID: 39332072. View Source
- [2] Meanwell, N.A. (2023). The Pyridazine Heterocycle in Molecular Recognition and Drug Discovery. Medicinal Chemistry Research, 32, 1853-1921. View Source
